3',4'-Dichlorophenylacetanilide

Lipophilicity Physicochemical property Membrane permeability

3',4'-Dichlorophenylacetanilide (N-(3,4-dichlorophenyl)-2-phenylacetamide; C₁₄H₁₁Cl₂NO; MW 280.15) is a dichlorinated phenylacetanilide derivative belonging to the broader class of N-substituted 2-phenylacetamides. The compound features a 3,4-dichloro substitution on the aniline ring and a phenylacetyl moiety, distinguishing it from simpler acetanilides and propionanilides.

Molecular Formula C14H11Cl2NO
Molecular Weight 280.1g/mol
CAS No. 27816-82-6
Cat. No. B454686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dichlorophenylacetanilide
CAS27816-82-6
Molecular FormulaC14H11Cl2NO
Molecular Weight280.1g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
InChIKeyWOLDJAKASQLODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dichlorophenylacetanilide (CAS 27816-82-6) – Compound Identity, Class, and Procurement Relevance


3',4'-Dichlorophenylacetanilide (N-(3,4-dichlorophenyl)-2-phenylacetamide; C₁₄H₁₁Cl₂NO; MW 280.15) is a dichlorinated phenylacetanilide derivative belonging to the broader class of N-substituted 2-phenylacetamides [1]. The compound features a 3,4-dichloro substitution on the aniline ring and a phenylacetyl moiety, distinguishing it from simpler acetanilides and propionanilides. It is listed in the NIST Standard Reference Database and is commercially supplied as a research chemical, analytical standard, and synthetic intermediate, with documented relevance to environmental standard and metabolite applications .

Why Generic N-(Dichlorophenyl)amide Substitution Fails for 3',4'-Dichlorophenylacetanilide (CAS 27816-82-6)


Within the N-(dichlorophenyl)amide family, the acyl chain length, branching, and aromatic substitution collectively govern lipophilicity, metabolic stability, and target engagement. Simple replacement of 3',4'-Dichlorophenylacetanilide with the shorter-chain analog N-(3,4-dichlorophenyl)acetamide (CAS 2150-93-8) or the regioisomeric N-(3,4-dichlorophenyl)-3-methylbenzamide (CAS 102587-39-3) yields compounds with divergent logP values, enzyme substrate affinities, and intermediate utility. The quantitative evidence below demonstrates that the specific phenylacetyl moiety of 3',4'-Dichlorophenylacetanilide confers a distinct physicochemical and functional profile that cannot be replicated by generic in-class analogs [1].

Quantitative Differentiation Evidence for 3',4'-Dichlorophenylacetanilide (27816-82-6) vs. Closest Analogs


LogP Comparison: 3',4'-Dichlorophenylacetanilide vs. N-(3,4-Dichlorophenyl)acetamide

3',4'-Dichlorophenylacetanilide exhibits a calculated logP of 4.25, which is approximately 1.2 log units higher than that of the close analog N-(3,4-dichlorophenyl)acetamide (logP 3.02). This difference corresponds to an approximately 16-fold higher theoretical octanol-water partition coefficient, indicating substantially greater lipophilicity . The higher logP is conferred by the phenylacetyl group replacing the acetyl group, which adds significant hydrophobic surface area.

Lipophilicity Physicochemical property Membrane permeability

Melting Point and Thermal Stability: 3',4'-Dichlorophenylacetanilide vs. N-(3,4-Dichlorophenyl)acetamide

The melting point of 3',4'-Dichlorophenylacetanilide is reported as 132 °C, compared to 121–124 °C for N-(3,4-dichlorophenyl)acetamide. The 8–11 °C higher melting point reflects stronger intermolecular interactions in the solid state due to the additional phenyl ring, which increases both molecular weight (+76 Da) and polarizable surface area . The boiling point of 3',4'-Dichlorophenylacetanilide (469.6 °C at 760 mmHg) is also substantially higher than that of the acetyl analog (361.0 °C predicted).

Thermal analysis Solid-state property Formulation

Acyl Chain-Dependent Enzyme Substrate Recognition: Class-Level Inference from Propanil Analog Studies

In a purified aryl acylamidase system from red rice (Oryza sativa), the enzyme's substrate preference follows the order propanil (C3 acyl) > 3,4-dichloroacetanilide (C2 acetyl) > 3′,4′-dichlorovaleranilide (C5 acyl), demonstrating that acyl chain length critically modulates enzyme recognition [1]. While 3',4'-Dichlorophenylacetanilide itself was not tested in this study, its phenylacetyl (C8) acyl chain is structurally distinct from the acetyl (C2), propionyl (C3), and valeryl (C5) analogs. By class-level inference, the extended hydrophobic acyl group of 3',4'-Dichlorophenylacetanilide is expected to further alter Km and Vmax parameters relative to the tested analogs, consistent with the logP trend established above.

Enzyme substrate specificity Aryl acylamidase Metabolic degradation

Regioisomeric Differentiation: 3',4'-Dichlorophenylacetanilide vs. N-(3,4-Dichlorophenyl)-3-methylbenzamide

The regioisomer N-(3,4-dichlorophenyl)-3-methylbenzamide (CAS 102587-39-3) shares the identical molecular formula (C₁₄H₁₁Cl₂NO, MW 280.15) and the same 3,4-dichloroaniline substructure but differs in the acyl moiety: phenylacetyl (target) vs. 3-methylbenzoyl (isomer). This structural variation results in a higher calculated logP (4.94 vs. 4.25) and larger polar surface area (PSA 32.59 vs. 29.10 Ų) for the benzamide isomer . The phenylacetyl group of the target compound positions the amide carbonyl in a chemically distinct environment compared to the benzamide carbonyl, affecting hydrogen-bonding capacity, reactivity, and chromatographic retention.

Regioisomer comparison Lipophilicity Polar surface area

Specific Application as MCHR1 Antagonist Intermediate: Unique Intermediate Role Unavailable from Simpler Analogs

3',4'-Dichlorophenylacetanilide is specifically cited by SynInnova Laboratories as an 'advanced key intermediate in the preparation of SI-2330 related analogs,' which are novel melanin-concentrating hormone receptor 1 (MCHR1) antagonists described in Igawa et al., J. Med. Chem. 2016 . Neither N-(3,4-dichlorophenyl)acetamide (CAS 2150-93-8) nor N-(3,4-dichlorophenyl)-3-methylbenzamide (CAS 102587-39-3) is documented to serve this specific intermediate role. The phenylacetyl moiety of 3',4'-Dichlorophenylacetanilide is structurally required for the downstream synthetic sequence leading to the imidazo[1,2-a]pyridine-based MCHR1 antagonist scaffold described by Igawa et al.

Medicinal chemistry MCHR1 antagonist Synthetic intermediate

Validated Application Scenarios for 3',4'-Dichlorophenylacetanilide (CAS 27816-82-6) Based on Quantitative Differentiation Evidence


MCHR1 Antagonist Medicinal Chemistry: SI-2330 Analog Synthesis

3',4'-Dichlorophenylacetanilide serves as an advanced key intermediate for synthesizing SI-2330-related MCHR1 antagonists, as documented by SynInnova Laboratories and linked to the Igawa et al. (2016) J. Med. Chem. publication . The specific phenylacetyl moiety is integral to the downstream construction of the imidazo[1,2-a]pyridine-pyridin-2(1H)-one scaffold. Other dichlorophenylamides cannot substitute in this established synthetic route, making 3',4'-Dichlorophenylacetanilide the requisite starting material for this chemotype.

Aryl Acylamidase Substrate Specificity and Environmental Metabolism Studies

Based on Hoagland (1978), which demonstrated that aryl acylamidase from red rice discriminates among acyl chain lengths (propanil > 3,4-dichloroacetanilide > 3′,4′-dichlorovaleranilide), 3',4'-Dichlorophenylacetanilide offers a structurally distinct phenylacetyl probe for investigating acyl-chain-dependent enzyme kinetics [1]. Its logP of 4.25 places it in a higher lipophilicity range than the tested analogs, enabling SAR studies at the hydrophobic substrate binding pocket. This compound also appears in environmental standard collections, supporting its use in environmental fate and metabolite identification workflows .

Chromatographic Method Development and Analytical Reference Standard

With a logP of 4.25, PSA of 29.10 Ų, and melting point of 132 °C, 3',4'-Dichlorophenylacetanilide provides distinct retention and detection characteristics compared to the acetyl analog (logP 3.02, MP 121–124 °C) and the benzamide regioisomer (logP 4.94, PSA 32.59 Ų) . These physicochemical differences enable its use as a system suitability standard or retention time marker in reversed-phase HPLC methods targeting dichlorophenylamide mixtures, where co-elution of regioisomers or chain-length analogs could otherwise compromise quantification.

Physicochemical Property Benchmarking for Dichlorophenylamide Library Design

The compound occupies a specific region of chemical space (MW 280.15, logP 4.25, PSA 29.10, HBD 1, HBA 1) that is intermediate between the smaller acetyl analog (MW 204.05, logP 3.02) and the more lipophilic benzamide regioisomer (logP 4.94) . Library designers exploring dichlorophenylamide SAR can use these quantifiable property landmarks to map structure-property relationships and select compounds with optimal lipophilic efficiency (LipE) for a given target.

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